molecular formula C4H4O3 B027986 Succinic anhydride-2,3-14C CAS No. 103869-75-6

Succinic anhydride-2,3-14C

Cat. No.: B027986
CAS No.: 103869-75-6
M. Wt: 104.06 g/mol
InChI Key: RINCXYDBBGOEEQ-XPULMUKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinic anhydride-2,3-14C is a carbon-14 isotopically labeled derivative of succinic anhydride (C₄H₄O₃, MW 100.07, CAS 108-30-5). The compound is radiolabeled at the 2,3-positions of its four-carbon backbone, enabling its use as a tracer in metabolic, enzymatic, and synthetic studies . It is synthesized via reactions involving acetic anhydride and succinic acid under controlled conditions, with isotopic labeling achieved through precursor incorporation or post-synthetic modification .

Properties

CAS No.

103869-75-6

Molecular Formula

C4H4O3

Molecular Weight

104.06 g/mol

IUPAC Name

(3,4-14C2)oxolane-2,5-dione

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2

InChI Key

RINCXYDBBGOEEQ-XPULMUKRSA-N

SMILES

C1CC(=O)OC1=O

Isomeric SMILES

[14CH2]1[14CH2]C(=O)OC1=O

Canonical SMILES

C1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method is the use of methyl iodide or methyl triflate as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Commercial Availability :

  • Specific activity: 5–15 mCi/mmol (185–555 MBq/mmol) .
  • Suppliers include American Radiolabeled Chemicals (ARC) and Santa Cruz Biotechnology, with pricing reflecting its specialized use .
Isotopic Variants of Succinic Anhydride
Compound Isotopic Label Specific Activity/Isotopic Purity Primary Applications References
Succinic anhydride-2,3-14C Carbon-14 at C2, C3 5–15 mCi/mmol Metabolic tracing, enzyme studies
Succinic anhydride-1,4-14C Carbon-14 at C1, C4 50–120 mCi/mmol Polymer synthesis, degradation studies
Succinic anhydride-2,2,3,3-d4 Deuterium at C2, C3 99% isotopic purity NMR spectroscopy, reaction mechanisms
Succinic anhydride-13C4 Carbon-13 at all carbons 99% isotopic purity Metabolic flux analysis, stable isotope tracing

Key Differences :

  • 14C vs. 13C/d4 : Carbon-14 is radioactive and suited for long-term tracer studies, whereas 13C and deuterated forms are stable isotopes used in spectroscopy and mechanistic studies .
  • Positional Labeling : Labeling at C2,3 vs. C1,4 affects metabolic pathway tracking. For example, C2,3-14C is optimal for studying the citric acid cycle intermediates .
Structural Analogs of Succinic Anhydride
Compound Structural Difference Applications Reactivity Comparison References
Maleic anhydride Unsaturated (C=C bond at C2, C3) Polymer production (e.g., polyesters) More reactive due to electron-deficient double bond
Nonenyl succinic anhydride (NSA) C10-C14 alkenyl side chain Paper sizing, lubricant additives Hydrophobic side chain enhances compatibility with nonpolar matrices
Alkenyl(C10-C14)succinic anhydride Long alkenyl chain Corrosion inhibition, surfactant production Combines anhydride reactivity with surfactant properties

Functional Differences :

  • Reactivity : Maleic anhydride undergoes Diels-Alder reactions more readily than succinic anhydride due to its conjugated diene system .
  • Applications : NSA and alkenyl derivatives are tailored for industrial uses (e.g., lubricants), while this compound is specialized for research .
Related Succinic Acid Derivatives
Compound Relationship to Succinic Anhydride Key Uses Notes References
Succinic acid Hydrolyzed form of succinic anhydride Food acidulant, biodegradable polymers Less reactive; requires activation for esterification
Butanediol (BDO) Hydrogenation product of succinic acid Solvent, polymer precursor (e.g., spandex) Requires catalytic reduction of succinic acid
Tetrahydrofuran (THF) Cyclic ether derived from succinic acid Industrial solvent, polymer synthesis Produced via dehydration and cyclization

Metabolic Context :

  • Succinic acid is central to the citric acid cycle, whereas this compound is used to trace its incorporation into biomolecules like heme or amino acids .

Tables and Data Sources :

  • Isotopic variants:
  • Structural analogs:
  • Related derivatives:

Q & A

Q. Table 1: Key Thermodynamic Parameters for Succinic Anhydride Hydrolysis

ParameterValueMethodReference
ΔrH° (hydrolysis)–46.86 ± 0.08 kJ/molCalorimetry
Solubility in dioxane (303 K)12.8 g/100 gStirred-flask

Q. Table 2: Experimental Design Matrix for Succinic Acid Optimization

VariableLow LevelHigh LevelEffect (p-value)
pH6.07.50.003
Temperature (°C)30450.021
Molar excess5x15x0.001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.